5-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one
CAS No.:
Cat. No.: VC15466763
Molecular Formula: C14H9ClN4O3
Molecular Weight: 316.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9ClN4O3 |
|---|---|
| Molecular Weight | 316.70 g/mol |
| IUPAC Name | 5-[(2-chloro-5-nitrophenyl)methylideneamino]-1,3-dihydrobenzimidazol-2-one |
| Standard InChI | InChI=1S/C14H9ClN4O3/c15-11-3-2-10(19(21)22)5-8(11)7-16-9-1-4-12-13(6-9)18-14(20)17-12/h1-7H,(H2,17,18,20) |
| Standard InChI Key | GFPBBQQYKYQNFA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)NC(=O)N2 |
Introduction
5-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound featuring a benzimidazole core with a chloro-nitrophenyl substituent. This unique structural combination may confer distinct biological activities, making it a potential candidate for therapeutic applications. The compound's molecular formula and weight are crucial for understanding its chemical properties and potential uses.
Synthesis
The synthesis of 5-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one typically involves multi-step chemical reactions. While specific synthesis protocols are not detailed in the available literature, such processes generally require careful selection of reagents, solvents, temperatures, and reaction times. These details are often found in specialized chemical literature or proprietary research documents.
Biological Activities and Potential Applications
Preliminary studies suggest that this compound may exhibit notable biological activities, including potential anti-inflammatory effects, similar to other benzimidazole derivatives. The presence of a chloro-nitrophenyl substituent could enhance its reactivity and biological activity, making it a candidate for medicinal chemistry applications.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | Not specified | Contains a triazole ring; potential for different biological activity. |
| 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-5-isopropyl-1H-1,2,3-triazole | Not specified | Features both oxadiazole and triazole rings; diverse pharmacological profiles. |
| (2-Chloro-5-nitrophenyl)methylideneamino thiourea | Not specified | Simpler structure; primarily focused on thiourea chemistry. |
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